6-Chloro-4-methoxypyridin-3-amine

Vue d'ensemble

Description

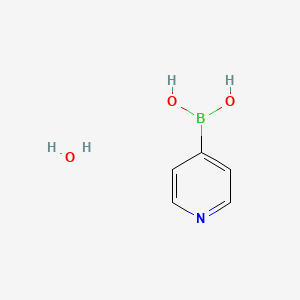

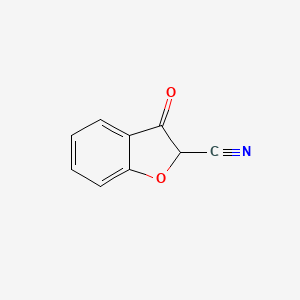

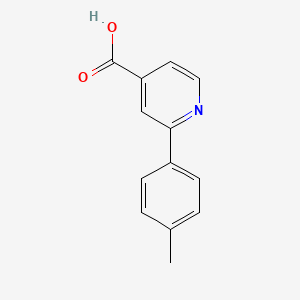

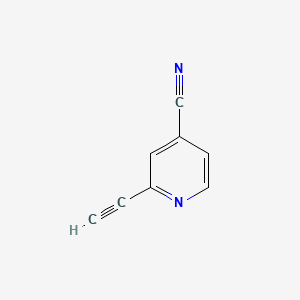

“6-Chloro-4-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “6-Chloro-4-methoxypyridin-3-amine” were not found, there are studies that report the synthesis of substituted pyridines via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The InChI code for “6-Chloro-4-methoxypyridin-3-amine” is 1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“6-Chloro-4-methoxypyridin-3-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 158.59 .

Applications De Recherche Scientifique

Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of neo-nicotinoid insecticides . These insecticides are known for their effectiveness in controlling pest populations and are less toxic to mammals compared to other classes of insecticides. The chloropyridinyl moiety of 6-Chloro-4-methoxypyridin-3-amine is crucial for the insecticidal activity, making it a valuable compound in agrochemical research and development.

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-4-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGSGJAEQKRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-methoxypyridin-3-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)